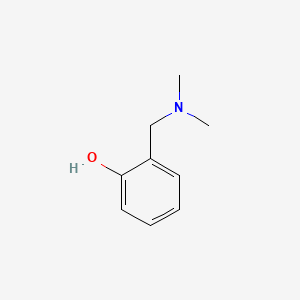

(Dimethylaminomethyl)phenol

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of (dimethylaminomethyl)phenol and its derivatives involves various chemical reactions. One approach includes the synthesis of 2,4,6-Tri(dimethylaminomethyl)-phenol, which was synthesized as a trifunctional moiety and incorporated onto poly(2,6-dimethyl-1,4-phenylene oxide) (PPO), resulting in a novel quaternary ammonium functionalized PPO with high conductivity and low swelling ratio and water uptake (Li et al., 2014). Another method involves the copper(I)-catalyzed tandem transformation of C-S coupling/C-H functionalization to synthesize 2-(phenylthio)phenols from simple phenols and aromatic halides (Xu et al., 2010).

Molecular Structure Analysis

The molecular structure of this compound derivatives has been elucidated through various studies. For instance, the reaction of 2,6-bis(dialkylaminomethyl)-4-alkylphenols with ZnCl2 in ethanol led to zwitterionic Zn(II) complexes, revealing the presence of a mononuclear zincate complex with a distorted tetrahedral coordination of the metal (Habbadi et al., 1998).

Chemical Reactions and Properties

The chemical reactions of this compound involve the formation of various complexes and derivatives with potential applications. For example, mono- and bis-ortho-chelated lithium and sodium phenolates have been synthesized, and their structures were studied by variable-temperature NMR spectroscopy and cryoscopic molecular weight measurements (Koten et al., 1993).

Physical Properties Analysis

The physical properties of this compound derivatives, such as stability, solubility, and conductivity, have been explored in various studies. The novel poly(2,6-dimethyl-1,4-phenylene oxide) with trifunctional ammonium moieties, for instance, exhibited high conductivity, a low swelling ratio, and water uptake, indicating its potential for use in alkaline anion exchange membranes (Li et al., 2014).

Chemical Properties Analysis

The chemical properties of this compound and its derivatives, such as reactivity, catalytic activity, and interaction with other compounds, have been extensively studied. For example, the synthesis of 4-(N,N-Dimethylamino)pyridine hydrochloride as a recyclable catalyst for acylation of inert alcohols under base-free conditions demonstrates the compound's utility in organic synthesis (Liu et al., 2014).

Applications De Recherche Scientifique

(Dimethylaminomethyl)phenol has been used in the synthesis of novel poly(2,6-dimethyl-1,4-phenylene oxide) with trifunctional ammonium moieties for alkaline anion exchange membranes. These membranes exhibit high conductivity, low swelling ratio, and water uptake (Li et al., 2014).

This compound demonstrates partial miscibility with water, with research exploring the thermodynamic properties of liquid–liquid phase separation, specific heat capacities, and densities of its aqueous solutions (Coulier et al., 2020).

In the field of synthetic chemistry, 2-(Phenylthio)phenols have been successfully synthesized from simple phenols and aromatic halides using dimethyl sulfoxide as the oxidant, with this compound playing a crucial role in the tandem copper(I)-catalyzed C-S coupling/C-H functionalization process (Xu et al., 2010).

Water-soluble metal phthalocyanines have been prepared using this compound, highlighting its application in enhancing solubility in water for various metallic compounds (Sesalan et al., 2008).

The compound has been used for hydrophilic modification of polyurethane surfaces, improving mechanical properties and low-temperature flexibility (Chung et al., 2021).

In biochemistry, 3-(Dimethylamino)phenol, a derivative, has been studied for its effects on human red blood cells, inducing oxidative stress and changes in cell morphology (Bukowska et al., 2007).

Mécanisme D'action

While specific mechanisms of action for DMP-30 are not detailed in the search results, it’s worth noting that phenolic compounds, which DMP-30 is a type of, can modulate metabolic and signaling pathways at various levels including gene expressions, epigenetic regulation, protein expressions, enzyme activities, etc .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-[(dimethylamino)methyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-10(2)7-8-5-3-4-6-9(8)11/h3-6,11H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUIQBJHUESBZNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=CC=CC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3041293 | |

| Record name | 2-((Dimethylamino)methyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3041293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [Sigma-Aldrich MSDS] | |

| Record name | Dimethylaminomethylphenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20622 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

120-65-0, 25338-55-0 | |

| Record name | 2-[(Dimethylamino)methyl]phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120-65-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-((Dimethylamino)methyl)phenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120650 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, ((dimethylamino)methyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025338550 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Dimethylaminomethyl)phenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12220 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 2-[(dimethylamino)methyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-((Dimethylamino)methyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3041293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-dimethylamino-o-cresol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.013 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-((DIMETHYLAMINO)METHYL)PHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/111113M8RT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: What is the molecular formula and weight of 2,4,6-Tris(dimethylaminomethyl)phenol?

A1: The molecular formula of 2,4,6-Tristhis compound is C15H27N3O, and its molecular weight is 265.4 g/mol.

Q2: What spectroscopic data is available for 2,4,6-Tristhis compound?

A2: 2,4,6-Tristhis compound has been characterized using various spectroscopic techniques, including infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy. [] These techniques provide valuable information about the compound's functional groups and structural characteristics.

Q3: Are there any concerns regarding the stability of 2,4,6-Tristhis compound in certain formulations?

A4: While 2,4,6-Tristhis compound is generally stable, its stability can be affected by factors like exposure to air and moisture. [] In adhesive film formulations containing modified nano-diatomite, incorporating specific antioxidants alongside 2,4,6-Tristhis compound has been shown to enhance the film's aging resistance, indicating improved stability. []

Q4: How does 2,4,6-Tristhis compound function as a catalyst in epoxy resin curing?

A5: 2,4,6-Tristhis compound acts as a tertiary amine catalyst, facilitating the ring-opening reaction of epoxy groups with anhydride curing agents. [, ] This leads to the formation of crosslinked epoxy networks.

Q5: Are there other applications of 2,4,6-Tristhis compound as a catalyst?

A6: Beyond epoxy resins, 2,4,6-Tristhis compound can catalyze thiirane resin curing, significantly accelerating the process. [] This highlights its versatility as a catalyst in different polymerization reactions.

Q6: What is the impact of 2,4,6-Tristhis compound on the properties of the final cured epoxy resin?

A7: Studies show that incorporating 2,4,6-Tristhis compound can influence the mechanical properties of cured epoxy resins. [] It can impact the glass transition temperature, storage modulus, and crosslink density of the resulting network, ultimately affecting its mechanical performance.

Q7: Are there any known health concerns associated with 2,4,6-Tristhis compound exposure?

A8: Yes, 2,4,6-Tristhis compound is a known skin sensitizer and can cause allergic contact dermatitis (ACD). [, , , ] Occupational exposure in industries handling epoxy resins has been linked to ACD cases. [, ] It is crucial to handle this compound with appropriate safety precautions and personal protective equipment.

Q8: Has 2,4,6-Tristhis compound been linked to any environmental concerns?

A8: While the provided research primarily focuses on 2,4,6-Tristhis compound's applications and properties, limited information is available regarding its specific environmental impact. Considering its potential for skin sensitization, responsible waste management practices are essential to minimize potential ecological risks.

Q9: How is 2,4,6-Tristhis compound typically analyzed and quantified?

A10: Various analytical techniques can be employed to characterize and quantify 2,4,6-Tristhis compound. These include gas chromatography (GC) and high-performance liquid chromatography (HPLC), often coupled with suitable detectors. [] The specific method chosen depends on factors such as the sample matrix and desired sensitivity.

Q10: Are there specific quality control measures employed during the synthesis or use of 2,4,6-Tristhis compound?

A11: Ensuring consistent quality and purity is crucial when using 2,4,6-Tristhis compound, especially in applications like coatings and adhesives. Manufacturers typically implement rigorous quality control measures during synthesis and production to meet specific standards and ensure the compound's performance and safety. []

Q11: What are some active areas of research related to 2,4,6-Tristhis compound?

A12: Researchers continue to explore ways to optimize the performance of epoxy resin systems containing 2,4,6-Tristhis compound. This includes investigating the impact of different curing conditions, exploring novel applications, and developing strategies to minimize potential health and environmental risks associated with its use. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.